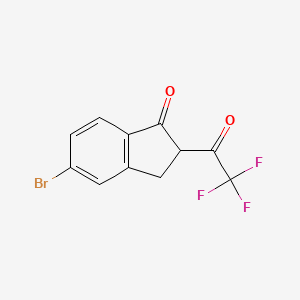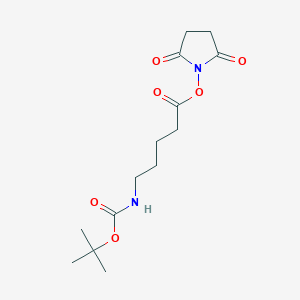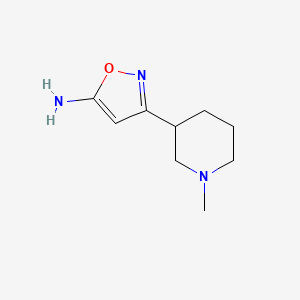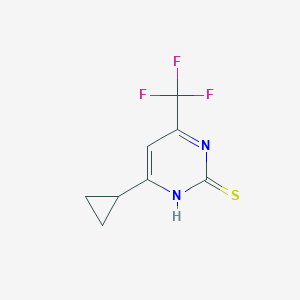
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group, a mercapto group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are used under conditions that may include the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The cyclopropyl group can contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine
- 2-Cyclopropyl-4-(trifluoromethyl)pyrimidine
- 6-Cyclopropyl-2-(methylthio)-4-(trifluoromethyl)pyrimidine
Uniqueness
6-Cyclopropyl-2-mercapto-4-(trifluoromethyl)pyrimidine is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for covalent interactions with biological targets. The combination of the cyclopropyl and trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H7F3N2S |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
6-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-3-5(4-1-2-4)12-7(14)13-6/h3-4H,1-2H2,(H,12,13,14) |
Clave InChI |
PRLNCWGMGDYRII-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NC(=S)N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


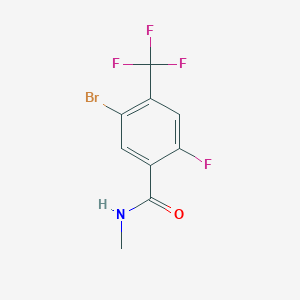
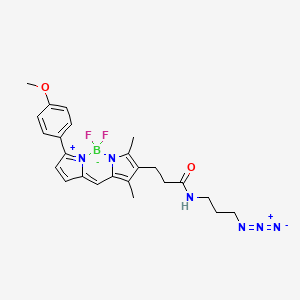
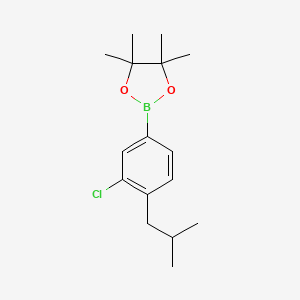
![(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B13714344.png)


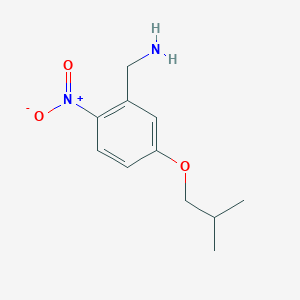
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
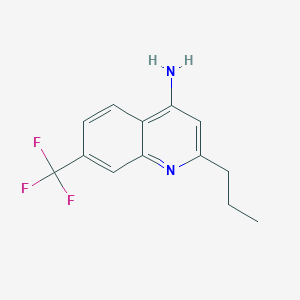
![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
